5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Description
5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety linked to a 2-oxothiolan-3-yl group. This structural configuration confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic exploration.
The compound’s design integrates heterocyclic elements (isoxazole and thiolane rings) that are common in drug discovery due to their metabolic stability and ability to engage in diverse molecular interactions.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H14N2O3S/c1-9-12(14(18)16-11-7-8-21-15(11)19)13(17-20-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,18) |
InChI Key |
HHQWECCFOMGHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCSC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thiolane moiety. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and substituted phenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Anti-Inflammatory and Antibacterial Activity
The 4-chlorophenyl and benzamido substituents in 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide correlate with its dual anti-inflammatory and antibacterial effects. In contrast, the target compound’s 2-oxothiolan-3-yl group introduces a sulfur-containing heterocycle, which could influence redox interactions or solubility.
Immune Modulation
MO5’s 4-methylbenzyl substituent and amino group at position 5 are critical for its immunoregulatory effects, including TNFα inhibition and modulation of delayed-type hypersensitivity (DTH) phases . The absence of an amino group in the target compound suggests divergent mechanisms, though the thiolane ring might contribute to unique receptor interactions.
Physicochemical Properties
- Lipophilicity : Compounds with methyl-oxazole (logP 2.57 ) or oxolane (logP 2.58 ) substituents exhibit moderate lipophilicity, favorable for oral bioavailability.
- Hydrogen Bonding : The target compound’s carboxamide and thiolane oxygen atoms likely contribute to its hydrogen-bond acceptor count (estimated 5), comparable to the nitro-thiazole analogue .
Therapeutic Potential and Limitations
- Target Compound : The 2-oxothiolan-3-yl group may confer metabolic stability due to the thiolane ring’s resistance to oxidation, but its larger size could reduce solubility.
- Nitro-Thiazole Analogue : The nitro group enhances electrophilicity, possibly aiding target binding but raising toxicity concerns.
- Y031-3291 : The extended oxolane-carbamoyl chain increases molecular weight (405.45 vs. 283.28 in ), which may limit diffusion but improve specificity.
Biological Activity
5-methyl-N-(2-oxothiolan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the thiolane moiety (2-oxothiolan) enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The procedures often include the formation of the oxazole ring followed by the introduction of the thiolane moiety. Specific protocols can vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated significant inhibitory effects against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selective action |
| Candida species | Antifungal activity |
These results suggest that the compound could serve as a lead compound for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial properties, cytotoxicity assays using MTT methods on various cell lines (e.g., HaCat and Balb/c 3T3) have shown promising results. The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
The mechanism of action appears to involve interaction with critical enzymes such as DNA gyrase and MurD. Molecular docking studies have indicated that this compound forms strong hydrogen bonds with amino acid residues in these enzymes, which is crucial for its antibacterial activity .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study assessed the efficacy of the compound against clinical strains of bacteria and fungi. Results indicated significant growth inhibition compared to control groups.
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects on various cancer cell lines, revealing a dose-dependent response that highlights its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
